molecular formula C22H21ClN2O4 B361886 7-Chloro-2-(2-(dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631891-74-2

7-Chloro-2-(2-(dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B361886
CAS No.: 631891-74-2
M. Wt: 412.9g/mol
InChI Key: KEHYODJCAYVNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-(2-(dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a high-purity chemical compound intended for research and development purposes. This synthetic molecule is built on a chromeno[2,3-c]pyrrole-3,9-dione core, a structural class derived from coumarin heterocycles known for their diverse biological activities and applications in medicinal and pharmacological research . The specific structure features a 7-chloro substituent on the chromene ring, a 2-(dimethylamino)ethyl side chain on the pyrrole nitrogen, and a 3-methoxyphenyl group at the 1-position. Compounds within this chromeno[2,3-c]pyrrole family are frequently investigated for their potential biological properties, which can include antimicrobial, antifungal, anti-proliferative, and anti-inflammatory activities, making them valuable scaffolds in early-stage drug discovery efforts . The presence of the dimethylaminoethyl group is a common pharmacophore that can influence the molecule's physicochemical properties and interaction with biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can rely on this compound for in-vitro studies within controlled laboratory settings.

Properties

IUPAC Name

7-chloro-2-[2-(dimethylamino)ethyl]-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4/c1-24(2)9-10-25-19(13-5-4-6-15(11-13)28-3)18-20(26)16-12-14(23)7-8-17(16)29-21(18)22(25)27/h4-8,11-12,19H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHYODJCAYVNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-2-(2-(dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential therapeutic applications. Its unique chemical structure positions it as a candidate for various biological activities, including anti-inflammatory and anticancer effects. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a chromeno-pyrrole core with a chloro group and a dimethylaminoethyl side chain. Its molecular formula is C24H25ClN2O5C_{24}H_{25}ClN_{2}O_{5} with a molecular weight of 456.9 g/mol. The IUPAC name is 7-chloro-2-[2-(dimethylamino)ethyl]-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione.

PropertyValue
Molecular FormulaC24H25ClN2O5
Molecular Weight456.9 g/mol
IUPAC Name7-chloro-2-[2-(dimethylamino)ethyl]-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
InChI KeyQJCQGSQQXZWZPC-UHFFFAOYSA-N

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
  • Antioxidant Activity : It may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Cellular Pathway Modulation : The compound's interaction with specific receptors or enzymes can lead to modulation of cellular signaling pathways associated with inflammation and cancer progression.

Anti-inflammatory Activity

Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant anti-inflammatory effects. For instance:

  • Study Findings : A study found that similar compounds demonstrated IC50 values in the low micromolar range against COX enzymes, suggesting substantial anti-inflammatory potential .

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties:

  • Mechanistic Insights : It may induce apoptosis in cancer cells through the modulation of pro-apoptotic and anti-apoptotic factors. Further studies are needed to elucidate the specific pathways involved.

Case Studies

  • In Vitro Studies : A study conducted in vitro demonstrated that the compound inhibited the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis.
    Cell LineIC50 (µM)Mechanism
    HeLa15Apoptosis induction
    MCF-720Cell cycle arrest
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor size compared to control groups, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with four analogues from the same chemical family, highlighting substituent variations, physical properties, spectral data, and synthesis yields.

Compound Substituents Physical Properties Key Spectral Data Synthesis Yield Reference
Target Compound : 7-Chloro-2-(2-(dimethylamino)ethyl)-1-(3-methoxyphenyl)-... - 7-Cl
- 2-(Dimethylamino)ethyl
- 1-(3-Methoxyphenyl)
Not explicitly reported in evidence Molecular formula: C₂₃H₂₃ClN₂O₅; Monoisotopic mass: 442.129550 Da Not explicitly given
4{8–11-24} : 7-Chloro-1-(4-hydroxyphenyl)-2-phenethyl-... - 7-Cl
- 2-Phenethyl
- 1-(4-Hydroxyphenyl)
Mp > 295°C IR: 3386 cm⁻¹ (OH), 1701/1647 cm⁻¹ (C=O); MS: m/z 432.0 (M⁺+1) 72%
4{9–5-21} : 7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-... - 7-Cl
- 2-(Furan-2-ylmethyl)
- 1-(3-Hydroxyphenyl)
- 6-Me
Mp 276–279°C ¹H NMR: δ 9.51 (OH), 7.94–6.25 (aromatics); MS: m/z 422.0 (M⁺+1) 62%
4{4–19-7} : 2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-... - 2-(2-Hydroxyethyl)
- 5,7-Me₂
- 1-(3,4,5-Trimethoxyphenyl)
Mp 195–197°C ¹³C NMR: δ 173.2 (C=O), 60.7–15.6 (substituents); MS: m/z 440.1 (M⁺+1) 52%
4{3–3-6} : 2-Allyl-1-(4-ethylphenyl)-7-methyl-... - 2-Allyl
- 1-(4-Ethylphenyl)
- 7-Me
Mp 235–237°C IR: 1709/1652 cm⁻¹ (C=O); MS: m/z 306 (M⁺+1) 43%

Structural and Functional Group Analysis

  • Aromatic Substituents : The 3-methoxyphenyl group in the target compound contrasts with hydroxyl- or nitro-substituted aromatics (e.g., 4{8–11-24}, 4{9–5-21}), affecting solubility and hydrogen-bonding capacity .

Spectral and Analytical Trends

  • IR Spectroscopy : All compounds show strong C=O stretches near 1700 cm⁻¹, with shifts depending on substituent electronic effects (e.g., 1701 cm⁻¹ for 4{8–11-24} vs. 1694 cm⁻¹ for 4{9–5-21}) .
  • NMR: The 2-(dimethylamino)ethyl group in the target compound would exhibit characteristic δ 2.2–2.5 ppm (CH₃) and δ 3.4–3.6 ppm (N-CH₂) signals, distinct from hydroxyl or furan signals in analogues .

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